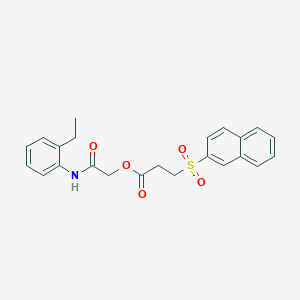![molecular formula C20H23N3O5 B229496 2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B229496.png)
2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenoxyacetyl group and a 3-nitrobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:
Formation of the 4-methoxyphenoxyacetyl intermediate: This can be achieved by reacting 4-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Nucleophilic substitution: The intermediate is then reacted with piperazine to form the 1-(4-methoxyphenoxyacetyl)piperazine.
Benzylation: The final step involves the benzylation of the piperazine derivative with 3-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 1-[(4-Methoxyphenoxy)acetyl]-4-(3-aminobenzyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-methoxyphenoxyacetic acid and 4-(3-nitrobenzyl)piperazine
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
- 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
Uniqueness
2-(4-Methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is unique due to the presence of both a methoxyphenoxyacetyl group and a nitrobenzyl group on the piperazine ring
Eigenschaften
Molekularformel |
C20H23N3O5 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-5-7-19(8-6-18)28-15-20(24)22-11-9-21(10-12-22)14-16-3-2-4-17(13-16)23(25)26/h2-8,13H,9-12,14-15H2,1H3 |
InChI-Schlüssel |
CYFIILYHURTYRE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)

![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

